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molecular formula C10H7BrO3 B8515178 3-Bromo-5-methoxybenzofuran-2-carbaldehyde

3-Bromo-5-methoxybenzofuran-2-carbaldehyde

Cat. No. B8515178
M. Wt: 255.06 g/mol
InChI Key: NOFIPNQNJRGUEP-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a solution (40 mL) of 3-bromo-N,5-dimethoxy-N-methyl-1-benzofuran-2-carboxamide (4.00 g) synthesized above in tetrahydrofuran was added lithium aluminum hydride (241 mg) at 0° C., and the mixture was stirred for 1 hr. Lithium aluminum hydride (241 mg) was additionally added, and the mixture was stirred at 0° C. for 1 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane) to give the title object compound (880 mg, 27%) as a pale-yellow solid.
Name
3-bromo-N,5-dimethoxy-N-methyl-1-benzofuran-2-carboxamide
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step Two
Quantity
241 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[C:13](N(OC)C)=[O:14].[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1>[Br:1][C:2]1[C:6]2[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[CH:13]=[O:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-bromo-N,5-dimethoxy-N-methyl-1-benzofuran-2-carboxamide
Quantity
40 mL
Type
reactant
Smiles
BrC1=C(OC2=C1C=C(C=C2)OC)C(=O)N(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
241 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
241 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(OC2=C1C=C(C=C2)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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